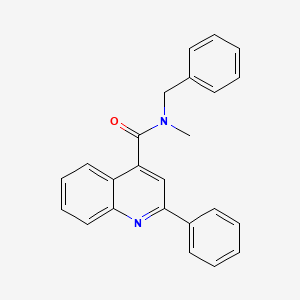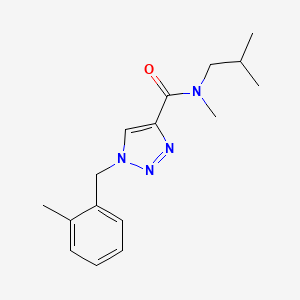![molecular formula C16H23NO3 B5129147 propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)
propyl 4-[(2-methylpentanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(2-methylpentanoyl)amino]benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a synthetic compound, and its synthesis method involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. The resulting compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of propyl 4-[(2-methylpentanoyl)amino]benzoate is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, this compound has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using propyl 4-[(2-methylpentanoyl)amino]benzoate in lab experiments include its potent anti-cancer and neuroprotective properties, its straightforward synthesis method, and its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth and neurodegeneration. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of propyl 4-[(2-methylpentanoyl)amino]benzoate. One potential direction is to further investigate its mechanism of action and its potential applications in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to study the potential toxicity of this compound and its effect on normal cells. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient and cost-effective methods for its production.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, including cancer research and neurodegenerative diseases. The synthesis method of this compound is straightforward, and its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to be a valuable tool in scientific research and has the potential to lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of propyl 4-[(2-methylpentanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2-methylpentanoyl chloride and propylamine. This reaction results in the formation of this compound, which is a white crystalline powder. The synthesis method of this compound has been studied extensively, and it has been found to be a straightforward and efficient process.
Scientific Research Applications
Propyl 4-[(2-methylpentanoyl)amino]benzoate has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective properties and can protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
propyl 4-(2-methylpentanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-4-6-12(3)15(18)17-14-9-7-13(8-10-14)16(19)20-11-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCXDVMAKGXOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5129064.png)
![3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5129080.png)
![5-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5129086.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B5129088.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5129102.png)

![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B5129138.png)
![1-acetyl-4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5129142.png)



![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![N-[(3-methyl-1-adamantyl)methyl]-N'-phenylthiourea](/img/structure/B5129172.png)